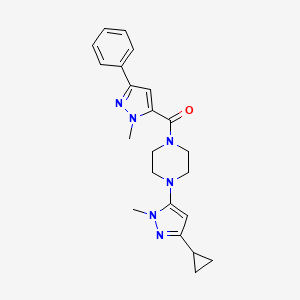

3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione” is a complex organic molecule. Based on its name, it likely contains a pyrrolidine dione group, a methoxyphenyl group, and an amino group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and reduction of nitriles and amides . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis

The molecular structure of a similar compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, consists of asymmetric units of C16H20N2O in orthorhombic and monoclinic crystal systems . The structure is stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various transformations. For example, dihydropyrano[2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti(IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using density functional theory (DFT). This includes the analysis of geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of 3-((4-Methoxyphenyl)amino)-1-phenylpyrrolidine-2,5-dione derivatives can be achieved through efficient methods. For example, the synthesis of related compounds like 3-ethoxypyrrolidine-2,5-diones involves the cyclization of β-cyanocarboxylic acids with primary amines and amino alcohols, offering a convenient approach (Zanatta et al., 2012).

Structural Analyses : Analogs of this compound have been synthesized and characterized to explore structural-activity relationships (SAR). For example, studies on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs have been conducted to understand their pharmacophore and functional activities (Li et al., 2009).

Potential Therapeutic Applications

Biochemical Evaluation : Analogues of aminoglutethimide, based on phenylpyrrolidine-2,5-dione, have been synthesized and evaluated for their inhibitory activity. This includes examining their effects on human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems (Daly et al., 1986).

Antimicrobial Activity : Novel 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have shown promising in vitro antifungal activities, suggesting potential applications in developing new antifungal agents. Notably, certain derivatives demonstrated significant inhibitory activities against a broad spectrum of fungi (Cvetković et al., 2019).

Materials Science Applications

- Optoelectronic Properties : Compounds with structural similarities to this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs). Studies on related Pechmann dyes have explored their charge transfer behavior and optoelectronic properties, highlighting their suitability as efficient OLED materials (Wazzan & Irfan, 2019).

Analytical Chemistry Applications

- Mass Spectrometry of Derivatives : Derivatives of amino acids and peptides using compounds structurally related to this compound have been identified through mass spectrometry. This application is crucial in analytical chemistry for the determination of N-terminal amino acids in peptides (Pritchard et al., 1975).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-methoxyanilino)-1-phenylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-14-9-7-12(8-10-14)18-15-11-16(20)19(17(15)21)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDNFTHAKLJHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)

![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)

![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)